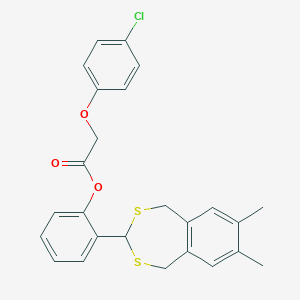![molecular formula C19H23NO B376531 2-{[(4-Cyclohexylphenyl)amino]methyl}phenol CAS No. 329779-31-9](/img/structure/B376531.png)
2-{[(4-Cyclohexylphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalytic Activities in Organic Synthesis :
- The aminoalcohol phenol derivatives, such as 2,4-di-tert-butyl-6-(((2-hydroxy-2-phenylethyl)amino)methyl)phenol (H2L), have been synthesized and utilized as tridentate ligands for cis-dioxomolybdenum(VI)(L) complexes. These complexes demonstrate catalytic activity in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017).
Synthesis of Schiff Base Complexes :
- Schiff base compounds, which include 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been synthesized and characterized. These compounds show broad-spectrum antimicrobial activities and significant inhibition of enzymes like α-amylase and α-glucosidase. They also demonstrate potential as anticancer agents through interaction studies with human DNA (Rafique et al., 2022).
Corrosion Inhibition :
- Derivatives of 2-{[(4-hydroxyphenyl)amino]methyl}phenol have been synthesized and shown to have effective corrosion inhibition performances on mild steel in acidic environments. The protective films formed by these compounds on the steel surface depend on their substituent groups (Boughoues et al., 2020).
Fluorescence Detection :
- Compounds such as 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol demonstrate aggregation-induced emission (AIE) characteristics. They have been utilized for fluorescence turn-on detection of cysteine over other amino acids, showing potential in biochemical sensing applications (Liu et al., 2015).
Synthesis of Dinuclear Complexes :
- Studies involving the synthesis of dinuclear complexes using phenol-based ligands, such as those derived from 2-{[(2-hydroxyphenyl)amino]methyl}phenol, have been conducted. These complexes exhibit unique structural characteristics and could have potential applications in materials science (Uozumi et al., 1998).
properties
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-9-5-4-8-17(19)14-20-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h4-5,8-13,15,20-21H,1-3,6-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLXMQGMWDRSEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Cyclohexylphenyl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-diisopropylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376448.png)
![N-{4-[5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-N-(1-ethyl-1H-benzimidazol-2-yl)amine](/img/structure/B376449.png)
![2-[(4-bromobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole](/img/structure/B376451.png)
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376454.png)

![1-(4-chlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B376458.png)
![N-(5-chloro-2-methoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B376460.png)
![5-(4-Bromophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376461.png)
![5-(4-bromophenyl)-N-cyclopentyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376463.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B376464.png)
![2-(Azepan-1-ylcarbonyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376466.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B376469.png)
![2-(Azepan-1-ylcarbonyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376470.png)
![3-Chloro-5-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376471.png)